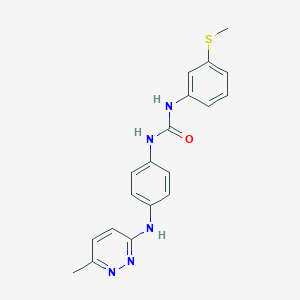

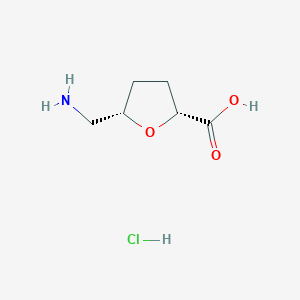

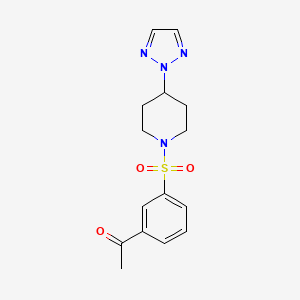

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid; hydrochloride, also known as Baclofen, is a medication used to treat muscle spasticity, particularly in people with multiple sclerosis or spinal cord injuries. Baclofen works by acting as a GABA receptor agonist, which inhibits the release of excitatory neurotransmitters, leading to a reduction in muscle spasticity. In addition to its clinical use, Baclofen has also been used in scientific research to investigate its mechanism of action and potential therapeutic applications.

科学的研究の応用

Renin Inhibitors and Angiotensinogen Analogues A study by Thaisrivongs et al. (1987) described the synthesis of a carboxylic acid useful as an intermediate in the preparation of renin inhibitory peptides. Angiotensinogen analogues containing a dipeptide isostere related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid were found to be potent inhibitors of human plasma renin, suggesting potential applications in cardiovascular research (Thaisrivongs et al., 1987).

Biotransformation in Organic Synthesis Chen et al. (2012) reported the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides and their application in organic synthesis. This process led to the scalable preparation of compounds including (2R,5R)- and (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acids, demonstrating the synthetic utility of biotransformation in creating drug-like compounds (Chen et al., 2012).

Potential in Peptide Synthesis Ramage et al. (1984) explored the use of 1-oxo-1-chlorophospholane as a reagent for activating Nα-protected amino acids in peptide bond formation. This research has implications for the synthesis of peptides, where compounds related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid could play a role (Ramage et al., 1984).

Application in Nucleoside Analogue Synthesis A study by Liu et al. (2000) involved synthesizing nucleoside analogues using a compound structurally related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid. These compounds were evaluated for their cytotoxicity and antiviral activity, indicating potential applications in antiviral drug development (Liu et al., 2000).

Biotechnological Production for Organic Synthesis Aurich et al. (2012) discussed the biotechnological production of carboxylic acids, including those related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid. These acids are useful in the chemical synthesis of various compounds, highlighting their role as building blocks in organic synthesis (Aurich et al., 2012).

特性

IUPAC Name |

(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOKGKMBTGCGQF-UYXJWNHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)

![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)